molecular formula C24H21N3O4 B11261307 2-(pyridin-3-yl)-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide

2-(pyridin-3-yl)-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide

Cat. No.: B11261307
M. Wt: 415.4 g/mol
InChI Key: HGIZKXBZMNIRLS-UHFFFAOYSA-N
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Description

2-(pyridin-3-yl)-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-3-yl)-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.

    Introduction of the Pyridine Moiety: This step may involve a cross-coupling reaction such as the Suzuki or Heck reaction.

    Attachment of the Trimethoxyphenyl Group: This can be done through nucleophilic substitution or other suitable organic reactions.

    Formation of the Carboxamide Group: This usually involves the reaction of an amine with a carboxylic acid derivative like an acid chloride or ester.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, forming corresponding quinones.

    Reduction: Reduction reactions could target the quinoline ring or the carboxamide group, leading to various reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the pyridine and quinoline rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce various amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for diseases like cancer or infections.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The trimethoxyphenyl group might enhance binding affinity or selectivity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(pyridin-3-yl)quinoline-4-carboxamide
  • N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide
  • 2-(pyridin-3-yl)-N-phenylquinoline-4-carboxamide

Uniqueness

The presence of both the pyridin-3-yl and 3,4,5-trimethoxyphenyl groups in the same molecule might confer unique properties, such as enhanced biological activity or selectivity, compared to similar compounds.

Properties

Molecular Formula

C24H21N3O4

Molecular Weight

415.4 g/mol

IUPAC Name

2-pyridin-3-yl-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C24H21N3O4/c1-29-21-11-16(12-22(30-2)23(21)31-3)26-24(28)18-13-20(15-7-6-10-25-14-15)27-19-9-5-4-8-17(18)19/h4-14H,1-3H3,(H,26,28)

InChI Key

HGIZKXBZMNIRLS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4

Origin of Product

United States

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